4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole
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Overview
Description
4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a dihydrooxazole ring, a phenyl group, and a p-tolylsulfinyl group, making it a valuable molecule in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the reaction of 2-(p-tolylsulfinyl)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(2-(p-tolylsulfonyl)phenyl)-4,5-dihydrooxazole
- 4-Phenyl-2-(2-(p-tolylthio)phenyl)-4,5-dihydrooxazole
- 4-Phenyl-2-(2-(p-tolylamino)phenyl)-4,5-dihydrooxazole
Uniqueness
4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is unique due to the presence of the p-tolylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile in synthetic chemistry. Additionally, its potential biological activities set it apart from similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C22H19NO2S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3 |
InChI Key |
DAFPBDIGMMUDMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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